Ethyl 8-hydroxyoctanoate
Description
Ethyl 8-hydroxyoctanoate is a member of the hydroxyester family of compounds. ontosight.ai Typically appearing as a colorless liquid, it is synthesized through the esterification of 8-hydroxyoctanoic acid with ethanol (B145695). ontosight.ai Its molecular structure allows it to participate in a wide array of chemical reactions, making it an important intermediate in the synthesis of more complex molecules. ontosight.ai
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.27 g/mol ontosight.ai |
| IUPAC Name | This compound nih.gov |
| CAS Number | 93892-06-9 nih.gov |
| Appearance | Colorless liquid ontosight.ai |
| Boiling Point | 258.2°C at 760 mmHg |
| Density | 0.967 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. ontosight.ai |
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The significance of this compound in chemistry stems from its identity as a ω-hydroxyester. These molecules possess a hydroxyl group at one end of an aliphatic chain and an ester group at the other. This arrangement allows for intramolecular reactions, such as lactonization, to form macrocyclic structures, or intermolecular polymerization to create polyesters. The presence of two distinct functional groups that can be manipulated selectively provides a powerful tool for synthetic chemists to build complex molecular architectures.
The unique structure of this compound makes it a valuable precursor in both chemical synthesis and biotechnological applications. Its utility ranges from the creation of large ring structures to its connection with biodegradable polymers.
Enzymatic Macrocyclization: A significant area of research involves the use of this compound as a substrate for enzymatic macrocyclization. thieme-connect.com Studies have shown that the thioesterase (TE) domain of the vicenistatin (B134152) polyketide synthase (PKS) can effectively catalyze the oligomerization and subsequent macrocyclization of ω-hydroxy fatty acid ethyl esters like this compound. thieme-connect.comnii.ac.jp This chemoenzymatic strategy provides a powerful method for producing macrocyclic lactones, which are structures found in many bioactive natural products. thieme-connect.com Specifically, the VinTE enzyme converts this compound into cyclic dimers and trimers. thieme-connect.com
Table 2: Enzymatic Macrocyclization Products of this compound
| Substrate | Enzyme | Product Type | Resulting Macrocycles |
|---|---|---|---|
| This compound | VinTE (Thioesterase Domain) | Oligomerization & Macrocyclization | Cyclic Dimer (16-membered ring), Cyclic Trimer (24-membered ring) thieme-connect.com |
This table is interactive. You can sort and filter the data.
Precursor for Bioactive Molecules: The structural motif of hydroxyoctanoic acid esters is important in the synthesis of bioactive compounds. For instance, the related compound, ethyl 8-chloro-6-hydroxyoctanoate, serves as a key precursor in the synthesis of (R)-α-lipoic acid, a potent antioxidant. cymitquimica.comresearchgate.net An efficient process using a lipase-catalyzed reaction has been developed to resolve this precursor, underscoring the value of this class of molecules in producing important chiral compounds. researchgate.netrsc.org
Link to Biopolymers: this compound is structurally related to monomers that form polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by microorganisms. ontosight.ai Specifically, 3-hydroxyoctanoic acid is a known monomer in medium-chain-length PHAs (MCL-PHAs), which have properties similar to elastomers. pnas.orgnih.gov The ability to synthesize and manipulate hydroxyoctanoic acid and its esters opens up avenues for creating or modifying these sustainable bioplastics. westminster.ac.uknih.gov Research into the biological activities of (R)-3-hydroxyoctanoic acid and its derivatives, derived from PHAs, has shown they can possess antimicrobial properties. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (R)-α-lipoic acid |
| 3-hydroxydecanoic acid |
| 3-hydroxydodecanoic acid |
| 3-hydroxyhexanoic acid |
| 3-hydroxyoctanoic acid |
| 8-hydroxyoctanoic acid |
| Ethanol |
| Ethyl 8-chloro-6-hydroxyoctanoate |
| This compound |
| Polyhydroxyalkanoates (PHAs) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-hydroxyoctanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKLFYVEOSPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239828 | |
| Record name | Ethyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93892-06-9 | |
| Record name | Octanoic acid, 8-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93892-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxyoctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 8-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 8-hydroxyoctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.399 | |
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Synthetic Methodologies for Ethyl 8 Hydroxyoctanoate and Its Key Derivatives
Chemo-Catalytic Synthesis Approaches
Chemo-catalytic methods provide robust and scalable routes for the synthesis of Ethyl 8-hydroxyoctanoate and related compounds. These strategies leverage various catalytic systems to achieve high efficiency and selectivity.
Classical Esterification Reactions (e.g., from 8-Hydroxyoctanoic Acid)
The most direct and conventional method for synthesizing this compound is through the Fischer esterification of 8-hydroxyoctanoic acid. ontosight.ai This reaction involves treating the parent carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. ontosight.ai The catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol molecule. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess ethanol is often used, or water is removed from the reaction mixture as it is formed.
Derivatization from Cyclic Precursors via Ring-Opening and Oxidation
Alternative synthetic strategies involve the use of cyclic precursors, which undergo ring-opening and oxidation reactions. These methods can offer advantages in terms of substrate availability and stereochemical control.
The Baeyer-Villiger oxidation is a powerful reaction that converts cyclic ketones into lactones, which are cyclic esters. nih.govorganic-chemistry.orgwikipedia.org This oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid. nih.govorganic-chemistry.org The accepted mechanism involves the initial addition of the peroxyacid to the ketone, forming a Criegee intermediate, which then undergoes a concerted rearrangement where an alkyl group migrates, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org
To create more environmentally friendly processes, chemo-enzymatic Baeyer-Villiger oxidations have been developed. researchgate.net These methods often utilize lipases, such as Candida antarctica Lipase (B570770) B (CALB), to generate a peracid in situ from a carboxylic acid precursor and hydrogen peroxide. researchgate.net The resulting lactone can then be subjected to alcoholysis (e.g., with ethanol) under acidic or basic conditions to ring-open and form the desired hydroxy ester, such as this compound.
Radical addition reactions are a key tool in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing precursors for this compound, these reactions can be employed to construct the necessary carbon skeleton. Generally, a radical addition involves the initiation of a radical species, which then adds across a double bond of an alkene. masterorganicchemistry.com This addition creates a new, more stable radical, which can then propagate a chain reaction by abstracting an atom from another molecule. masterorganicchemistry.com For instance, a patent describes the use of a radical addition reaction with vinyl diethyl ether as part of a synthetic sequence to obtain a precursor for a related compound. google.com Such strategies can be valuable for building complex molecular frameworks from simpler starting materials. mdpi.comnih.gov
Synthetic Routes to Halogenated Ethyl Hydroxyoctanoates (e.g., Ethyl 8-Chloro-6-Hydroxyoctanoate)
Halogenated derivatives of this compound, such as Ethyl 8-chloro-6-hydroxyoctanoate, are important chiral precursors for the synthesis of bioactive molecules like (R)-α-lipoic acid. researchgate.netresearchgate.net
A specific and efficient route to Ethyl 8-chloro-6-hydroxyoctanoate starts from the precursor 2-(2-chloroethyl)cyclohex-1-one. google.com This multi-step synthesis is outlined below:
Baeyer-Villiger Oxidation: The starting ketone, 2-(2-chloroethyl)cyclohex-1-one, undergoes a Baeyer-Villiger oxidation. In a patented method, this is achieved using an oxidizing agent like hydrogen peroxide in the presence of an acid, such as 85% formic acid. The reaction is heated to facilitate the transformation into the corresponding lactone intermediate, 7-(2-chloroethyl)oxepan-2-one, which may exist in a mixture with its ring-opened acid form. google.com
Ring-Opening Esterification: The resulting intermediate mixture is then treated with ethanol in the presence of a reagent that promotes esterification, such as thionyl chloride. This step accomplishes both the ring-opening of the lactone and the esterification of the carboxylic acid functionality in one pot, yielding the final product, Ethyl 8-chloro-6-hydroxyoctanoate. google.com
This chemo-catalytic sequence provides a high-yielding pathway to this valuable intermediate. A chemoenzymatic method has also been developed where the intermediate ketoester, ethyl 8-chloro-6-oxooctanoate, is reduced by a carbonyl reductase to produce (S)-ethyl 8-chloro-6-hydroxyoctanoate with high conversion rates. researchgate.net
Data Tables
Table 1: Summary of Synthetic Research Findings
| Target Compound | Precursor(s) | Key Reaction Type | Reagents & Catalysts | Yield/Purity | Reference(s) |
|---|---|---|---|---|---|
| This compound | 8-Hydroxyoctanoic Acid, Ethanol | Fischer Esterification | Acid Catalyst | Not specified | ontosight.ai, |
| Lactone Intermediate | Cyclic Ketone | Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA), H₂O₂, Lipases (e.g., CALB) | Not specified | researchgate.net, nih.gov, organic-chemistry.org |
| Ethyl 8-chloro-6-hydroxyoctanoate | 2-(2-Chloroethyl)cyclohex-1-one | Baeyer-Villiger Oxidation followed by Ring-Opening Esterification | 1. 85% Formic Acid, 30% H₂O₂ 2. Ethanol, Thionyl Chloride | 90% (two-step molar yield), 95% Purity | google.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 8-Hydroxyoctanoic Acid | Precursor |
| Ethanol | Reagent |
| Ethyl 8-chloro-6-hydroxyoctanoate | Derivative / Chiral Precursor |
| (S)-Ethyl 8-chloro-6-hydroxyoctanoate | Chiral Derivative |
| 2-(2-Chloroethyl)cyclohex-1-one | Precursor |
| 7-(2-Chloroethyl)oxepan-2-one | Lactone Intermediate |
| Ethyl 8-chloro-6-oxooctanoate | Intermediate |
| (R)-α-Lipoic Acid | Target for Derivative Synthesis |
Reduction of Keto-Esters (e.g., Ethyl 8-Chloro-6-Oxooctanoate)
A common chemical pathway to obtain the racemic form of ethyl 8-chloro-6-hydroxyoctanoate involves the reduction of the corresponding keto-ester, ethyl 8-chloro-6-oxooctanoate. google.comuctm.edu This reduction is typically accomplished using a metal hydride reducing agent.
Specifically, sodium borohydride (B1222165) (NaBH₄) is frequently employed for this transformation. google.comgoogleapis.com The process involves dissolving the keto-ester in a suitable solvent, such as alcohol, and then adding the NaBH₄ solution. googleapis.com The reaction proceeds to convert the ketone functional group at the C-6 position into a secondary alcohol, yielding the desired hydroxy-ester. googleapis.comgoogle.com Following the reduction, an acidic workup is performed to neutralize the reaction mixture. googleapis.com This method is effective for producing the racemic alcohol, which can then be used in subsequent resolution steps or applications where stereochemistry is not critical. For instance, a patented process describes cooling an organic solution of ethyl 8-chloro-6-ketooctanoate to below 10°C before adding a solution of sodium borohydride in alcohol, achieving a 77% yield of the crude ethyl 8-chloro-6-hydroxyoctanoate after distillation. googleapis.com
Approaches from Monoethyl Adipate (B1204190)
A foundational industrial synthesis for precursors of this compound begins with monoethyl adipate. uctm.edu This multi-step approach first converts monoethyl adipate into its acid chloride, typically by reacting it with thionyl chloride. uctm.edu
The resulting acyl chloride undergoes a Friedel-Crafts alkylation reaction with ethylene (B1197577) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. uctm.edugoogleapis.com This step forms the carbon backbone and introduces a chlorine atom, yielding the key intermediate, ethyl 8-chloro-6-oxooctanoate. uctm.edu This keto-ester is the direct precursor that is then reduced to ethyl 8-chloro-6-hydroxyoctanoate, as detailed in the previous section. google.comuctm.edu This synthetic sequence provides a scalable and established route from a readily available starting material to the crucial keto-ester intermediate. uctm.edugoogle.com
Biocatalytic and Chemoenzymatic Synthesis Strategies
Biocatalytic and chemoenzymatic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high enantioselectivity and milder, more environmentally friendly reaction conditions. nih.govresearchgate.net These strategies are particularly valuable for producing enantiomerically pure forms of hydroxy-esters, which are critical building blocks for pharmaceuticals. rsc.org
Lipase-Catalyzed Enantioselective Transformations
Lipases (E.C. 3.1.1.3) are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions, such as the acylation of alcohols or the hydrolysis of esters. rsc.orgmdpi.com
Kinetic resolution is a prominent technique for separating the enantiomers of a racemic mixture. In the context of ethyl 8-chloro-6-hydroxyoctanoate, lipases are used to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. rsc.org
Research has shown that various lipases can effectively resolve racemic ethyl 8-chloro-6-hydroxyoctanoate. For example, lipases such as Novozym 435 (from Candida antarctica), Lipase PS-D, MY, and CRL have demonstrated high enantioselectivity in this resolution. rsc.org The process typically involves the enantioselective acylation of the racemic alcohol. The enzyme acylates one enantiomer at a much faster rate than the other, resulting in a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. rsc.org
Transacylation (or transesterification) is the specific mechanism often employed in the lipase-catalyzed kinetic resolution of ethyl 8-chloro-6-hydroxyoctanoate (ECHO). rsc.orgresearchgate.net In this process, an acyl donor, such as vinyl acetate (B1210297), is used to transfer an acetyl group to one of the enantiomers of the racemic alcohol. rsc.org
A study by Zhou et al. (2014) developed an efficient process using Novozym 435 as the biocatalyst, vinyl acetate as the acyl donor, and diisopropyl ether (DIPE) as the solvent. rsc.org The lipase selectively catalyzed the acylation of the (S)-enantiomer, producing (S)-O-acetylated ECHO and leaving the unreacted (R)-ECHO. rsc.orgresearchgate.net This provides a method to obtain both important chiral precursors for the synthesis of (R)-α-lipoic acid. rsc.org The reaction was optimized for various parameters, including temperature and enzyme loading, to achieve high enantiomeric excess (ee) and yield. researchgate.net
Table 1: Lipase-Catalyzed Transacylation of Racemic Ethyl 8-Chloro-6-Hydroxyoctanoate (ECHO)
| Biocatalyst | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Isolated Yield | Space-Time Yield |
|---|---|---|---|---|---|---|
| Novozym 435 | Vinyl Acetate | DIPE | (S)-O-acetylated ECHO | 94% | 35% | 38 g L⁻¹ d⁻¹ |
Data sourced from Zhou et al. (2014). rsc.orgresearchgate.net
Ketoreductase-Mediated Asymmetric Reductions
While lipase-catalyzed resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Asymmetric reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a more direct and atom-economical route, with a theoretical yield of up to 100%. lookchem.com This approach involves the direct, enantioselective reduction of a prochiral ketone, such as ethyl 8-chloro-6-oxooctanoate (ECOO), to a single enantiomer of the corresponding alcohol. lookchem.comrsc.org
These enzymatic reductions require a hydride source, which is provided by a cofactor, typically NADPH or NADH. lookchem.comresearchgate.net To make the process economically viable, a cofactor regeneration system is essential. This is often achieved by using a second enzyme, such as glucose dehydrogenase (GDH), and a co-substrate like glucose, which regenerates the NADPH consumed in the primary reaction. rsc.orgresearchgate.net
Several highly efficient ketoreductases have been identified and engineered for the synthesis of chiral hydroxy-esters.
CpAR2 from Candida parapsilosis : An ε-keto ester reductase, CpAR2, was identified and shown to have high activity for the reduction of ECOO. Using E. coli cells co-expressing the genes for CpAR2 and GDH, the asymmetric reduction of ECOO produced ethyl (R)-8-chloro-6-hydroxyoctanoate with an excellent enantiomeric excess (>99%) and a remarkable space-time yield of 530 g L⁻¹ d⁻¹. researchgate.netrsc.org
RhCR from Rhodococcus sp. : A novel NADH-dependent carbonyl reductase, RhCR, was found to efficiently reduce ECOO to ethyl (S)-8-chloro-6-hydroxyoctanoate, a precursor for (R)-α-lipoic acid. lookchem.com A whole-cell system using recombinant E. coli expressing both RhCR and GDH converted 440 g/L of the substrate into the (S)-alcohol with a space-time yield of 1580 g L⁻¹ d⁻¹ without needing external cofactor addition. lookchem.com
Table 2: Ketoreductase-Mediated Asymmetric Reduction of Ethyl 8-Chloro-6-Oxooctanoate (ECOO)
| Enzyme | Source Organism | Target Product | Cofactor System | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Space-Time Yield (STY) |
|---|---|---|---|---|---|---|---|
| CpAR2 | Candida parapsilosis | (R)-ECHO | NADPH / GDH | 50 g/L | 92% | >99% | 530 g L⁻¹ d⁻¹ |
| RhCR | Rhodococcus sp. ECU1014 | (S)-ECHO | NADH / GDH | 440 g/L | 93% (isolated) | 93% | 1580 g L⁻¹ d⁻¹ |
| HGD-1 | Not Specified | (R)-ECHO | NADPH / GDH | 50 g/L | 92% | >95% (conversion) | Not Reported |
Data sourced from multiple studies. lookchem.comresearchgate.netrsc.org
Stereoselective Production of Chiral Hydroxyoctanoates (e.g., (R)- and (S)-Ethyl 8-Chloro-6-Hydroxyoctanoate)
The asymmetric reduction of prochiral ketones is a highly effective method for producing enantiomerically pure chiral alcohols, which are crucial building blocks in the pharmaceutical and chemical industries. magtech.com.cn A key example is the stereoselective reduction of ethyl 8-chloro-6-oxooctanoate to produce either (R)- or (S)-ethyl 8-chloro-6-hydroxyoctanoate. These chiral chlorohydrins are vital precursors for the synthesis of (R)-α-lipoic acid, a natural antioxidant and enzyme cofactor. rsc.orgresearchgate.net
Biocatalytic reduction using ketoreductases (KREDs) is a preferred method for this transformation due to its high enantioselectivity. rsc.org For instance, the ketoreductase CpAR2 from Candida parapsilosis has been used for the enantioselective reduction of ethyl 8-chloro-6-oxooctanoate, yielding ethyl (R)-8-chloro-6-hydroxyoctanoate with excellent enantiomeric excess (>99%) and a high space-time yield of 530 g L⁻¹ d⁻¹. rsc.orgresearchgate.net Similarly, a newly identified NADH-dependent carbonyl reductase, RhCR from Rhodococcus sp. ECU1014, efficiently reduces the same substrate to give ethyl (S)-8-chloro-6-hydroxyoctanoate. researchgate.netresearchgate.net This process, using recombinant Escherichia coli cells, converted 440 g L⁻¹ of the starting material into the (S)-product with a space-time yield of 1580 g L⁻¹ d⁻¹. researchgate.net
Lipase-catalyzed enantioselective transacylation is another effective strategy. Racemic ethyl 8-chloro-6-hydroxyoctanoate can be resolved using lipases, such as Novozym 435, with vinyl acetate as the acyl donor. rsc.org This process yields both the (R)-alcohol and the (S)-acetylated ester, which are separable and can both be used for the synthesis of (R)-α-lipoic acid. researchgate.netrsc.org
Enzyme Screening and Characterization for Substrate Specificity and Catalytic Efficiency
The success of a biocatalytic process hinges on the selection of a suitable enzyme with high activity and selectivity for the target substrate. bohrium.com High-throughput screening of enzyme libraries is a common strategy to identify the most effective biocatalysts. researchgate.netdss.go.th Enzymes are characterized based on their substrate specificity, catalytic efficiency (often expressed as kcat/Km), and stereoselectivity (measured as enantiomeric excess, ee). nih.govbohrium.com
For the synthesis of chiral hydroxyoctanoates, various carbonyl reductases and lipases have been screened. A keto reductase, HGD-1, was identified through screening to effectively catalyze the preparation of ethyl 6-hydroxy-8-chlorooctanoate. researchgate.net In another study, a carbonyl reductase from Candida orthopsilosis (CoCR13) showed the ability to produce (R)-ethyl 8-chloro-6-hydroxyoctanoate with 86% ee. acs.org A reductase from Burkholderia gladioli (BgADH3) was active on a wide range of ketones and ketoesters, showing excellent stereoselectivity (>99% ee) for most tested substrates. nih.gov Similarly, screening of various microorganisms for the reduction of a bulky ketoester revealed that Mortierella ramanniana SC 13850 provided the desired chiral alcohol with an enantiomeric excess of 99.9%. dss.go.th
The table below summarizes the performance of several screened enzymes for the asymmetric reduction of ketoesters.
| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| CpAR2 (Candida parapsilosis) | Ethyl 8-chloro-6-oxooctanoate | Ethyl (R)-8-chloro-6-hydroxyoctanoate | >99% | 85% yield | rsc.org |
| RhCR (Rhodococcus sp. ECU1014) | Ethyl 8-chloro-6-oxooctanoate | Ethyl (S)-8-chloro-6-hydroxyoctanoate | Not specified | Stoichiometric conversion | researchgate.net |
| BgADH3 (Burkholderia gladioli) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | 99.9% | >99% conversion | nih.gov |
| CoCR13 (Candida orthopsilosis) | Ethyl 8-chloro-6-oxooctanoate | (R)-ethyl 8-chloro-6-hydroxyoctanoate | 86% (R) | Not specified | acs.org |
| Keto reductase HGD-1 | Ethyl 6-hydroxy-8-chlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Not specified | >95% conversion | researchgate.net |
Cofactor Regeneration Systems in Biocatalysis
Many oxidoreductases, including the carbonyl reductases used for chiral alcohol synthesis, depend on expensive nicotinamide (B372718) cofactors such as NADPH or NADH. hw.ac.ukoup.com The stoichiometric use of these cofactors is economically prohibitive for industrial-scale processes. illinois.eduoup.com Therefore, an efficient in-situ cofactor regeneration system is essential. google.comresearchgate.net This involves a second enzymatic reaction that recycles the oxidized cofactor (NADP⁺/NAD⁺) back to its reduced form (NADPH/NADH) using an inexpensive sacrificial substrate. illinois.edugoogle.com
Commonly used enzyme-coupled systems for NADPH/NADH regeneration include:
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconic acid, concomitantly reducing NAD(P)⁺ to NAD(P)H. rsc.orgnih.gov GDH is widely used due to its high activity and stability. rsc.org For example, the synthesis of ethyl (R)-8-chloro-6-hydroxyoctanoate using CpAR2 was coupled with a GDH from Bacillus megaterium for NADPH regeneration. rsc.org
Formate (B1220265) Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, which is an innocuous and easily removable byproduct. illinois.eduresearchgate.net This system is advantageous due to the low cost of formate. illinois.edu While many wild-type FDHs are specific for NAD⁺, engineered versions have been developed for NADPH regeneration. oup.comnih.gov
Alcohol Dehydrogenase (ADH): In this system, a secondary alcohol like isopropanol (B130326) serves as the sacrificial reductant, being oxidized to acetone. illinois.eduacs.org This is often referred to as a substrate-coupled regeneration system, where the same enzyme or a second ADH recycles the cofactor. acs.org
These regeneration systems can be implemented using co-expressed enzymes within a whole-cell biocatalyst or by using isolated enzymes, which can be co-immobilized to improve stability and reusability. rsc.orgnih.govmdpi.com
Protein Engineering for Enhanced Biocatalytic Performance
While natural enzymes offer remarkable catalytic properties, they may not be perfectly suited for industrial applications in terms of activity, stability, or substrate scope. bohrium.comnih.gov Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools to tailor enzymes for specific processes. bohrium.comnih.govrsc.org These methods can lead to biocatalysts with significantly increased catalytic efficiency, enhanced stereoselectivity, and greater stability under process conditions. nih.govrsc.org
Structure-guided protein engineering has been successfully applied to carbonyl reductases. For example, by analyzing the enzyme/substrate binding modes, researchers engineered a carbonyl reductase from Sporobolomyces salmonicolor (SsCR), achieving a complete reduction of 260 g L⁻¹ of methyl 8-chloro-6-oxooctanoate with an improved enantiomeric excess of 98.0% for the (R)-product. rsc.org Similarly, a carbonyl reductase from Kluyveromyces marxianus (KmCR) was subjected to saturation mutagenesis at its catalytic tetrad residues, resulting in a variant with increased catalytic efficiency and strict (S)-selectivity (>99.5% de). nih.gov
Directed evolution campaigns have also proven effective. In one case, a fatty acid hydratase was evolved for the enantioselective hydration of styrenes, demonstrating that enzymes can be engineered for novel reactions with high enantioselectivity (>99:1 e.r.). d-nb.inforesearchgate.net Engineering efforts can also focus on improving cofactor interaction. Site-directed mutagenesis in the cofactor-binding domain of a carbonyl reductase was shown to alter both substrate specificity and invert stereoselectivity for certain substrates. cjcatal.com These examples highlight that protein engineering is a crucial strategy for developing robust and efficient biocatalysts for the synthesis of fine chemicals like this compound derivatives. bohrium.comrsc.org
Chemical Transformations and Reaction Pathways of Ethyl 8 Hydroxyoctanoate Derivatives
Derivatization Reactions at the Hydroxyl Group
The terminal hydroxyl group of ethyl 8-hydroxyoctanoate is a primary alcohol, making it amenable to a range of common derivatization reactions. These transformations are crucial for introducing new functional groups or for protecting the hydroxyl group during subsequent synthetic steps.
One of the most fundamental derivatizations is its conversion to a halide. For instance, reaction with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chloride, yielding ethyl 8-chlorooctanoate. Similarly, the Appel reaction, using reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), can be employed for the bromination of the alcohol. uni-bayreuth.de
The hydroxyl group can also undergo acylation to form a new ester linkage. This is a common strategy for installing protecting groups or other functionalities. Reagents like acyl chlorides or acid anhydrides in the presence of a base are typically used for this purpose. researchgate.net Another important derivatization is etherification, where the hydroxyl group is converted into an ether, for example, by Williamson ether synthesis. These reactions enhance the synthetic utility of this compound by allowing for the introduction of a wide array of substituents at the 8-position. medchemexpress.com
Table 1: Selected Derivatization Reactions of the Hydroxyl Group
| Reagent(s) | Product | Reaction Type |
| Thionyl chloride (SOCl₂) | Ethyl 8-chlorooctanoate | Chlorination |
| PPh₃, CBr₄ | Ethyl 8-bromooctanoate | Bromination (Appel Reaction) |
| Acyl chloride/Base | Ethyl 8-acyloxyoctanoate | Acylation/Esterification |
| Alkyl halide/Base | Ethyl 8-alkoxyoctanoate | Etherification |
Ester Hydrolysis and Formation Equilibrium in Synthetic Processes
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 8-hydroxyoctanoic acid. This reaction can be catalyzed by either acid or base. cymitquimica.comlibretexts.org
Acid-catalyzed hydrolysis, typically performed by heating the ester with a dilute mineral acid such as hydrochloric or sulfuric acid in an excess of water, is a reversible process. libretexts.org The position of the equilibrium is dictated by the concentrations of reactants and products. To drive the reaction towards completion, a large excess of water is used. libretexts.org
Alkaline hydrolysis, or saponification, is generally preferred as it is an irreversible reaction. libretexts.org Heating the ester with an aqueous solution of a strong base, like sodium hydroxide, yields the sodium salt of the carboxylic acid (sodium 8-hydroxyoctanoate) and ethanol (B145695). libretexts.org The free 8-hydroxyoctanoic acid can then be obtained by acidification of the reaction mixture. libretexts.org
The formation of this compound from 8-hydroxyoctanoic acid and ethanol, known as Fischer esterification, is an equilibrium-controlled process. ontosight.ai It is typically catalyzed by a strong acid and involves heating the reactants. To shift the equilibrium towards the product (the ester), either the alcohol can be used in excess or one of the products, usually water, is removed from the reaction mixture as it is formed.
Table 2: Conditions for Ester Hydrolysis and Formation
| Process | Reagents | Key Conditions | Products | Nature of Reaction |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (e.g., HCl) | Heat, excess water | 8-Hydroxyoctanoic acid, Ethanol | Reversible libretexts.org |
| Alkaline Hydrolysis (Saponification) | This compound, NaOH(aq) | Heat | Sodium 8-hydroxyoctanoate, Ethanol | Irreversible libretexts.org |
| Fischer Esterification | 8-Hydroxyoctanoic acid, Ethanol, H⁺ | Heat, removal of water | This compound, Water | Reversible ontosight.ai |
Halogenation Reactions from Hydroxyoctanoates to Dihalooctanoates
This compound can be a precursor for the synthesis of dihalogenated octanoates, which are valuable intermediates in the synthesis of compounds like α-lipoic acid. google.comgoogleapis.com This transformation typically involves a two-step process where both the hydroxyl group and another position on the carbon chain are halogenated.
A specific example involves the conversion of ethyl 8-chloro-6-hydroxyoctanoate to ethyl 6,8-dichlorooctanoate. google.comgoogleapis.com In this sequence, the starting material, which is a derivative of this compound, already contains a chlorine atom. The remaining hydroxyl group at the 6-position is then converted to a second chloride. This is achieved by treating the hydroxy-chloro ester with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). googleapis.com The pyridine acts as a catalyst and also neutralizes the HCl generated during the reaction.
The synthesis of the starting material, ethyl 8-chloro-6-hydroxyoctanoate, can be accomplished through multi-step synthetic routes, for example, starting from monoethyl adipate (B1204190). google.comgoogleapis.com This highlights how modifications of the basic this compound structure can lead to precursors for more complex halogenated compounds.
Table 3: Synthesis of Ethyl 6,8-dichlorooctanoate
| Starting Material | Reagent(s) | Product | Boiling Point of Product |
| Ethyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride (SOCl₂), Pyridine | Ethyl 6,8-dichlorooctanoate | 114-120 °C / 1.0-1.3 mmHg googleapis.com |
Oxidative Transformations in Synthetic Sequences
The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This transformation is a key step in many synthetic pathways.
Selective oxidation to the aldehyde, to form ethyl 8-oxooctanoate, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) are commonly employed for this purpose. google.com This transformation is useful for introducing a carbonyl group that can then participate in a variety of subsequent reactions, such as Wittig reactions or reductive aminations.
Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. If this compound is oxidized under these conditions, the product would be a dicarboxylic acid monoester, specifically ethyl 8-carboxyoctanoate (the monoethyl ester of sebacic acid). The specific outcome of the oxidation is highly dependent on the reagent used, highlighting the versatility of the hydroxyl group in synthetic transformations.
Table 4: Oxidation Products of this compound
| Oxidizing Agent | Product | Functional Group Transformation |
| Pyridinium Chlorochromate (PCC) | Ethyl 8-oxooctanoate | Primary alcohol to Aldehyde google.com |
| Strong Oxidizing Agents (e.g., KMnO₄, Jones reagent) | Ethyl 8-carboxyoctanoate | Primary alcohol to Carboxylic acid |
Metabolic Insights and Biological Transformations Relevant to Ethyl 8 Hydroxyoctanoate
Enzymatic Hydrolysis of Hydroxyesters in Biological Systems
The breakdown of hydroxyesters such as ethyl 8-hydroxyoctanoate in biological systems is primarily accomplished through enzymatic hydrolysis. This reaction involves the cleavage of the ester bond by hydrolase enzymes, particularly carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), in the presence of water to yield the parent hydroxy acid (8-hydroxyoctanoic acid) and alcohol (ethanol). nih.govjst.go.jpnih.gov These enzymes are widely distributed in nature and play crucial roles in drug metabolism and lipid biochemistry. nih.govjst.go.jp
The generally accepted mechanism for this hydrolysis, especially by serine hydrolases like many lipases, involves a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in the enzyme's active site. nih.govunipd.it The process is initiated by a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. unipd.it This forms a tetrahedral acyl-enzyme intermediate. Subsequently, the intermediate collapses, releasing the alcohol component (ethanol). The remaining acyl-enzyme complex is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (8-hydroxyoctanoic acid). nih.gov
Table 1: Factors Affecting the Enzymatic Hydrolysis of Esters
| Factor | Description | Impact on Hydrolysis Rate | References |
|---|---|---|---|
| Enzyme Concentration | The amount of available enzyme to catalyze the reaction. | Increases the reaction rate until the substrate becomes the limiting factor. | studysmarter.co.uk |
| Substrate Concentration | The amount of ester available for hydrolysis. | Increases the reaction rate until the enzyme becomes saturated (saturation point). | studysmarter.co.uk |
| Temperature | Influences the kinetic energy of molecules and enzyme stability. | Rate increases with temperature up to an optimal point, beyond which the enzyme denatures and the rate rapidly decreases. Typical ranges are between 0°C and 80°C. | studysmarter.co.ukgoogle.com |
| pH | Affects the ionization state of the enzyme's active site residues and the substrate. | Each enzyme has a narrow optimal pH range for maximum activity. Deviations from this range can significantly reduce the rate. | studysmarter.co.uk |
| Substrate Structure | The chemical structure of the ester, including chain length and steric hindrance. | Steric bulk near the ester group can hinder enzyme access. The length of the acyl or alcohol chain can also influence binding affinity and reaction rate. | researchgate.net |
Precursor Relationships within Metabolic Pathways (e.g., 8-Hydroxyoctanoic Acid)
This compound is metabolically linked to its precursor, 8-hydroxyoctanoic acid. hmdb.ca The synthesis of this compound is achieved through the esterification of 8-hydroxyoctanoic acid with ethanol (B145695). Conversely, enzymatic hydrolysis in biological systems reverses this process, yielding 8-hydroxyoctanoic acid and ethanol. nih.gov 8-Hydroxyoctanoic acid, an ω-hydroxy fatty acid, is a key intermediate that can be generated through various biosynthetic pathways, notably in engineered microorganisms. nih.govresearchgate.net
A prominent pathway for the de novo biosynthesis of 8-hydroxyoctanoic acid has been established in the yeast Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov This engineered pathway begins with the production of octanoic acid, a medium-chain fatty acid. To achieve this, the native yeast fatty acid synthase (FAS) is modified. Specifically, a mutation (e.g., FAS1R1834K/FAS2) is introduced that results in the premature release of the C8 fatty acid, octanoic acid, from the synthase complex. nih.govresearchgate.net
**Table 2: Key Enzymes in the de novo Biosynthesis of 8-Hydroxyoctanoic Acid in Engineered *S. cerevisiae***
| Enzyme/Complex | Gene(s) (Example) | Function | References |
|---|---|---|---|
| Mutated Fatty Acid Synthase (FAS) | FAS1R1834K/FAS2 | Catalyzes the synthesis of fatty acids, modified to specifically produce and release octanoic acid (C8). | nih.govresearchgate.net |
| Cytochrome P450 Monooxygenase (CYP) | CYP539A7 (from Fusarium oxysporum) | Catalyzes the terminal (ω-) hydroxylation of octanoic acid to form 8-hydroxyoctanoic acid. | researchgate.netresearchgate.net |
| Cytochrome P450 Reductase (CPR) | cprA | Transfers electrons from NADPH to the cytochrome P450 enzyme, which is essential for its catalytic activity. | researchgate.netresearchgate.net |
Bioconversion Pathways of Related Unsaturated Fatty Acids to Hydroxy Fatty Acids
The generation of hydroxy fatty acids is a common biotransformation in various microorganisms, which utilize unsaturated fatty acids as substrates. ualberta.camdpi.com These pathways are of significant interest for producing valuable chemical intermediates from renewable resources like plant oils. ualberta.cagoogle.com The enzymes involved, such as hydratases and monooxygenases, often exhibit high regio- and stereoselectivity. mdpi.comtudelft.nl
One major pathway is the direct hydration of a carbon-carbon double bond. Fatty acid hydratases (FAHs), found only in microorganisms, catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid chain to form a hydroxyl group. mdpi.comtudelft.nl For example, oleate (B1233923) hydratases (EC 4.2.1.53) convert oleic acid (a C18:1 unsaturated fatty acid) into (R)-10-hydroxystearic acid. google.comresearchgate.net This transformation has been demonstrated in various bacteria, including Pseudomonas, Lactobacillus, and Micrococcus species. ualberta.cagsartor.orgnih.gov Similarly, various Lactobacillus species can convert linoleic acid and linolenic acid into monohydroxy and dihydroxy fatty acids, such as 10-hydroxy-12-octadecenoic acid. ualberta.ca
Another significant bioconversion route involves oxidation reactions catalyzed by enzymes like cytochrome P450s or lipoxygenases. mdpi.com For instance, Pseudomonas aeruginosa PR3 can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) with yields exceeding 80%. dss.go.th This unique transformation involves both hydroxylation and isomerization of the double bond. cabidigitallibrary.org The same strain can further convert ricinoleic acid (12-hydroxyoleic acid) into a novel compound, 7,10,12-trihydroxy-8(E)-octadecenoic acid. dss.go.th These examples highlight the metabolic versatility of microorganisms in producing a diverse array of hydroxylated fatty acids from common unsaturated fatty acid precursors.
Table 3: Examples of Microbial Bioconversion of Unsaturated Fatty Acids to Hydroxy Fatty Acids
| Substrate | Microorganism | Key Enzyme Type | Product(s) | References |
|---|---|---|---|---|
| Oleic Acid | Pseudomonas aeruginosa PR3 | Hydroxylase/Isomerase | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | dss.go.thcabidigitallibrary.org |
| Oleic Acid | Micrococcus luteus | Oleate Hydratase | 10-Hydroxystearic acid | nih.gov |
| Linoleic Acid | Lactobacillus plantarum | Hydratase | 10-hydroxy-12-octadecenoic acid | ualberta.ca |
| Ricinoleic Acid | Pseudomonas aeruginosa PR3 | Hydroxylase/Isomerase | 7,10,12-trihydroxy-8(E)-octadecenoic acid | dss.go.th |
| Linoleic Acid | Clavibacter sp. ALA2 | Not specified | 12,13,17-Trihydroxy-9(Z)-octadecenoic acid | gsartor.org |
Advanced Applications in Organic Synthesis and Pharmaceutical Intermediates
Chiral Building Block in Complex Molecule Synthesis
The strategic importance of Ethyl 8-hydroxyoctanoate in organic synthesis is significantly enhanced when it is utilized as a chiral building block. Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in biological systems, where specific stereochemistry often dictates biological activity. The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce potential side effects. mdpi.com
This compound, particularly its chiral forms, serves as a valuable synthon for the construction of complex molecular architectures. nih.govsigmaaldrich.com The hydroxyl group at the C6 position (in the related and often synthetically connected Ethyl 8-chloro-6-hydroxyoctanoate) introduces a stereocenter, which, when resolved or stereoselectively synthesized, provides access to enantiomerically pure compounds. rsc.org These chiral intermediates are then elaborated through various chemical transformations to yield target molecules with the desired three-dimensional arrangement. The ability to introduce chirality early in a synthetic sequence using a building block like this compound is often more efficient than resolving a racemic mixture at a later stage. rsc.org
Precursor for (R)-α-Lipoic Acid and Related Enantiomers
One of the most prominent applications of this compound and its derivatives is in the synthesis of (R)-α-Lipoic Acid, a potent antioxidant and an essential cofactor for several mitochondrial enzyme complexes. rsc.orguctm.edu The biological activity of α-Lipoic Acid resides primarily in the (R)-enantiomer. rsc.org Consequently, stereoselective routes to (R)-α-Lipoic Acid are of significant industrial and academic interest.
The synthesis of enantiomerically pure precursors to (R)-α-Lipoic Acid from achiral starting materials often involves the stereoselective reduction of a ketone or the resolution of a racemic alcohol. Ethyl 8-chloro-6-oxooctanoate, a key intermediate, can be asymmetrically reduced to afford ethyl (R)-8-chloro-6-hydroxyoctanoate, a direct precursor to (R)-α-Lipoic Acid. rsc.orgresearchgate.net
Several biocatalytic approaches have been developed to achieve this transformation with high enantioselectivity. For instance, ketoreductases (KREDs) have demonstrated remarkable efficiency in this context. tudelft.nl A notable example is the use of a ketoreductase from Candida parapsilosis (CpAR2), which facilitates the reduction of ethyl 8-chloro-6-oxooctanoate to ethyl (R)-8-chloro-6-hydroxyoctanoate with excellent enantiomeric excess (>99%) and high space-time yield. rsc.orgresearchgate.net
Another strategy involves the kinetic resolution of racemic ethyl 8-chloro-6-hydroxyoctanoate. Lipases are commonly employed for this purpose through enantioselective acylation. For example, lipase-catalyzed transacylation of racemic ethyl 8-chloro-6-hydroxyoctanoate with an acyl donor like vinyl acetate (B1210297) can selectively acylate one enantiomer, allowing for the separation of the two. rsc.orgresearchgate.netnih.gov Novozym 435, a commercially available immobilized lipase (B570770), has been shown to be effective in this resolution, yielding the (S)-acetylated product and leaving the desired (R)-alcohol with high enantiomeric purity. researchgate.netnih.gov
Table 1: Enzymatic Methods for Stereoselective Synthesis of (R)-α-Lipoic Acid Precursors
| Method | Starting Material | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | Ethyl 8-chloro-6-oxooctanoate | Ketoreductase (Candida parapsilosis - CpAR2) | Ethyl (R)-8-chloro-6-hydroxyoctanoate | >99% | rsc.orgresearchgate.net |
| Kinetic Resolution | Racemic Ethyl 8-chloro-6-hydroxyoctanoate | Lipase (Novozym 435) | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | >94% (for the corresponding S-acetate) | researchgate.netnih.gov |
| Kinetic Resolution | Racemic Ethyl 8-chloro-6-hydroxyoctanoate | Lipase PS-D, MY, CRL | (R)-Ethyl 8-chloro-6-hydroxyoctanoate | 93.8% |
Once the chiral intermediate, ethyl (R)-8-chloro-6-hydroxyoctanoate, is obtained, it undergoes a series of chemical transformations to yield (R)-α-Lipoic Acid. A common industrial synthesis involves the conversion of the hydroxyl group to a leaving group, followed by the introduction of the two sulfur atoms required for the dithiolane ring. uctm.edu
A typical synthetic sequence proceeds as follows:
The hydroxyl group of ethyl (R)-8-chloro-6-hydroxyoctanoate is converted to a better leaving group, often by reaction with thionyl chloride to form ethyl (R)-6,8-dichlorooctanoate. google.comgoogle.com
The resulting dichloroester is then treated with a sulfur source, such as sodium disulfide (Na₂S₂), to introduce the two sulfur atoms, forming the dithiolane ring. uctm.edugoogle.com
Finally, the ethyl ester is hydrolyzed, typically under basic conditions, to afford (R)-α-Lipoic Acid. uctm.edu
This pathway highlights the utility of the chloro and hydroxy functionalities of the precursor in facilitating the construction of the final product.
Role in the Synthesis of Histone Deacetylase Inhibitors (via 8-Hydroxyoctanoic Acid)
While this compound itself is a valuable intermediate, its corresponding carboxylic acid, 8-hydroxyoctanoic acid, has been identified as a key reagent in the synthesis of a class of anti-cancer agents known as histone deacetylase (HDAC) inhibitors. coompo.comguidechem.comchemicalbook.com HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.
8-Hydroxyoctanoic acid serves as a structural component in the design of certain HDAC inhibitors. coompo.com Specifically, it is used in the synthesis of compounds featuring an N-formyl hydroxylamine (B1172632) head group, which is a key pharmacophore for interacting with the zinc ion in the active site of HDAC enzymes. coompo.comchemicalbook.com The eight-carbon chain of 8-hydroxyoctanoic acid acts as a linker region, connecting the zinc-binding group to other parts of the inhibitor molecule that interact with the surface of the enzyme. Research has shown that 8-hydroxyoctanoic acid itself exhibits some anti-cancer properties, including the induction of apoptosis in colon cancer cells.
Reference Standards in Analytical Method Development
In the field of analytical chemistry, the availability of pure and well-characterized reference standards is essential for the development, validation, and quality control of analytical methods. This compound is commercially available and can be used as a reference standard in various analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS). sigmaaldrich.com Its use as a standard allows for the accurate identification and quantification of this compound in complex mixtures, which is particularly relevant in the context of monitoring synthetic reactions or analyzing natural products.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Ethyl 8-Hydroxyoctanoate and its Derivatives
The pursuit of green chemistry is reshaping the synthesis of valuable chemical intermediates. For this compound and its related compounds, research is moving away from traditional multi-step chemical processes that often rely on harsh reagents and generate significant waste. The focus is now on developing sustainable and economically viable alternatives.
One promising area is the use of chemoenzymatic cascade reactions. nih.gov These one-pot, multi-step reactions combine the selectivity of biocatalysts with the efficiency of chemical catalysts, reducing the need for intermediate purification steps and minimizing solvent use. For instance, engineered enzymes can be used to create chiral centers with high precision, followed by chemical steps to complete the synthesis. nih.gov Another sustainable approach involves the microbial biosynthesis of precursor molecules like octanoic acid. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be programmed to produce octanoic acid from renewable feedstocks like glycerol. researchgate.netresearchgate.net This biological production can then be coupled with green chemical methods, such as photocatalysis using oxygen as a benign oxidant, to introduce the hydroxyl group and perform esterification. chemicalbook.com
Table 1: Comparison of Synthetic Strategies for Hydroxyoctanoates
| Synthetic Strategy | Advantages | Disadvantages | Key Research Areas |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile for various derivatives. | Often requires harsh conditions, multiple steps, and generates waste. google.comgoogle.com | Process optimization to reduce environmental impact. |
| Microbial Biosynthesis | Uses renewable feedstocks, can be highly specific. researchgate.netresearchgate.net | Yields can be limited by cellular toxicity and metabolic flux. researchgate.net | Strain engineering, metabolic pathway optimization. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme stability and cost can be limiting factors. | Discovery of robust enzymes, process integration. |
| Green Chemistry Approaches | Use of benign reagents (e.g., O2), recyclable catalysts, and green solvents. chemicalbook.comresearchgate.net | Catalyst efficiency and substrate scope may be limited. | Development of novel catalysts and reaction media. |
Advancements in Enzyme Discovery and Engineering for Enhanced Stereoselectivity and Industrial Viability
Biocatalysis offers a powerful tool for the synthesis of chiral molecules like hydroxyoctanoates with high stereoselectivity. The future of this compound synthesis is closely tied to advancements in enzyme technology.
The industrial viability of biocatalytic processes depends on factors such as enzyme cost, stability, and the need for expensive cofactors. The development of whole-cell biocatalysts, where enzymes are used within the microbial cells that produce them, can circumvent the need for costly enzyme purification. Furthermore, constructing cofactor regeneration systems within these cells can significantly reduce production costs. researchgate.net By co-expressing multiple enzymes in a single microbial host, efficient and economically viable production systems can be designed. researchgate.netgoogle.com
Table 2: Key Enzyme Classes and Engineering Goals for Hydroxyoctanoate Synthesis
| Enzyme Class | Function in Synthesis | Key Engineering Goals |
|---|---|---|
| Cytochrome P450s | Hydroxylation of the alkyl chain. researchgate.net | Increase catalytic efficiency, improve stability, broaden substrate scope. |
| Ketoreductases | Stereoselective reduction of keto groups to hydroxyl groups. google.com | Enhance enantioselectivity (for specific R- or S- isomers), improve cofactor affinity. |
| Lipases/Esterases | Esterification of the carboxylic acid. | Improve stability in organic solvents, increase reaction rates. |
| Dehalogenases | Introduction of hydroxyl groups via dehalogenation. google.com | Enhance activity towards specific substrates, improve operational stability. |
Exploration of New Chemical Transformations for Diversified Hydroxyoctanoate Derivatives
This compound is a valuable building block due to its bifunctional nature, possessing both a hydroxyl group and an ester group. These functional groups serve as handles for a wide range of chemical transformations, allowing for the creation of a diverse library of derivatives with potentially novel applications.
Future research will likely explore transformations that go beyond simple esterification or oxidation of the alcohol. For example, the hydroxyl group can be converted into other functionalities, such as amines, azides, or halogens, opening pathways to new classes of compounds. The alkyl chain itself can be modified through reactions like C-H activation to introduce further functionalization.
Moreover, the ester group can be reduced to an alcohol, converted to an amide, or used in carbon-carbon bond-forming reactions. The development of novel catalysts will be crucial for achieving these transformations with high selectivity and efficiency. The exploration of these new chemical spaces could lead to the discovery of derivatives with enhanced biological activity, improved material properties, or unique applications in fields ranging from pharmaceuticals to polymers and specialty chemicals.
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octanoic acid |
| Glycerol |
| Ethyl lactate |
| 8-hydroxyoctanoic acid |
| Ethyl (R)-4-cyano-hydroxybutanoate |
| Ethyl (S)-4-chloro-3-hydroxybutanoate |
| Ethyl 4-chloro-3-oxobutanoate |
| Sodium cyanide |
| Isopropanol (B130326) |
| Toluene |
| 6-chlorohexan-1-ol |
| Dialkyl malonate |
| Formic acid |
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing Ethyl 8-hydroxyoctanoate in laboratory settings?
Answer:
Synthesis typically involves esterification of 8-hydroxyoctanoic acid with ethanol under acid catalysis. Characterization requires:
- Purity assessment : Use HPLC or GC-MS with flame ionization detection to quantify impurities .
- Structural confirmation : NMR (¹H and ¹³C) for functional group identification and FT-IR to verify ester and hydroxyl groups .
- Physical properties : Measure melting point (-43.1°C), boiling point (208.5°C), and solubility (hydrophobic, insoluble in water) .
- Reproducibility : Document protocols in the main text for ≤5 compounds; extensive data in supplementary materials .
Advanced: How can researchers investigate the interaction between this compound and oxygen-sensitive enzymes (e.g., oxidoreductases)?
Answer:
- Atomic-level analysis : Use molecular dynamics simulations to study oxygen-enzyme interactions at the gas-liquid interface .
- Stability assays : Monitor enzyme activity under varying oxygen concentrations using spectrophotometric methods (e.g., NADH oxidation rates) .
- Structural insights : Employ X-ray crystallography or cryo-EM to resolve conformational changes in enzymes exposed to the compound .
- Data interpretation : Address contradictions by comparing computational predictions with experimental kinetic data .
Basic: What analytical techniques are optimal for quantifying this compound in metabolomic studies?
Answer:
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and MRM transitions for selective quantification in serum or tissue .
- Calibration standards : Prepare isotopically labeled analogs (e.g., deuterated this compound) to correct for matrix effects .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and intra-day precision (<10% RSD) .
- Data reporting : Include raw and processed data in supplementary files with hyperlinks .
Advanced: How should researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- Degradation kinetics : Perform accelerated stability studies at 40°C/75% RH, sampling at intervals (0, 1, 3, 6 months) .
- Analytical monitoring : Track degradation products (e.g., 8-hydroxyoctanoic acid) via UPLC-PDA .
- pH dependence : Use buffered solutions (pH 2–9) to identify hydrolysis-prone conditions .
- Statistical analysis : Apply Arrhenius modeling to predict shelf-life under standard storage .
Advanced: How can contradictory data on this compound’s role in lipid metabolism be resolved?
Answer:
- Meta-analysis : Aggregate data from public repositories (e.g., MetaboLights) to identify cohort-specific biases .
- Multivariate statistics : Use PCA or OPLS-DA to distinguish confounding variables (e.g., sex differences in metabolite levels) .
- Experimental replication : Repeat assays with standardized protocols (e.g., matched fasting states in animal models) .
- Uncertainty reporting : Quantify methodological errors (e.g., ±5% GC-MS variability) in supplementary materials .
Basic: What statistical approaches are appropriate for analyzing dose-response relationships involving this compound?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Hypothesis testing : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure ≥80% statistical power .
Advanced: How can trace impurities in this compound synthesis be identified and quantified?
Answer:
- High-resolution MS : Employ Q-TOF instruments to detect impurities at ppm levels .
- Chromatographic separation : Optimize gradient elution on HPLC-DAD to resolve co-eluting byproducts .
- Quantitation : Use external calibration curves for known contaminants (e.g., ethyl esters of shorter-chain hydroxy acids) .
- Documentation : Report impurity profiles in supplementary tables with CAS numbers .
Advanced: What methodologies are suitable for studying this compound’s interactions with lipid bilayers or protein targets?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for protein-ligand interactions .
- Fluorescence anisotropy : Monitor compound incorporation into liposomes labeled with BODIPY probes .
- MD simulations : Simulate lipid bilayer penetration using GROMACS with CHARMM force fields .
- Data integration : Cross-validate computational and experimental binding affinities .
Basic: What are key considerations in experimental design to ensure reproducibility of this compound studies?
Answer:
- Protocol transparency : Detail synthesis, purification, and characterization steps in the main text .
- Control groups : Include vehicle-treated controls (e.g., ethanol) for in vivo/in vitro assays .
- Blinding : Randomize sample processing to minimize observer bias .
- Data sharing : Deposit raw spectra, chromatograms, and code in public repositories (e.g., Zenodo) .
Advanced: What unresolved research questions exist regarding this compound’s metabolic fate and biological roles?
Answer:
- Pathway elucidation : Map its catabolism via β-oxidation intermediates using ¹³C isotopic tracing .
- Receptor targets : Screen orphan GPCRs via high-throughput calcium flux assays .
- Ecotoxicology : Assess environmental persistence using OECD 301 biodegradation tests .
- Cross-disciplinary gaps : Integrate metabolomic data with transcriptomic datasets (e.g., GEO) to identify regulatory networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
